(S)-2-Amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide
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Overview
Description
2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide is a chemical compound with the molecular formula C10H16N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide typically involves the reaction of pyridine derivatives with appropriate amines and amides. One common method includes the reaction of 4-pyridinemethanol with N-methylpropanamide in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide
- 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide
- 2-amino-N-ethyl-N-(pyridin-4-ylmethyl)propanamide
Uniqueness
2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C10H15N3O/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9/h3-6,8H,7,11H2,1-2H3 |
InChI Key |
XEPXPNXUTNFBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=NC=C1)N |
Origin of Product |
United States |
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